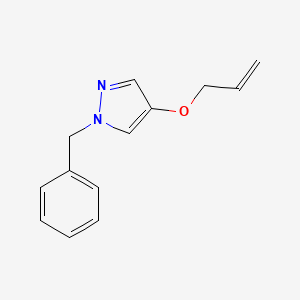

4-Allyloxy-1-benzyl-1H-pyrazole

説明

Contemporary Significance of Pyrazole (B372694) Scaffolds in Synthetic Chemistry

Pyrazole scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are molecular frameworks that can bind to multiple biological targets with high affinity. nih.govpharmatutor.org This has led to their incorporation into a wide array of pharmaceuticals, agrochemicals, and materials. nih.govorientjchem.orgresearchgate.net The chemical stability of the pyrazole ring, coupled with the ability to functionalize it at various positions, allows chemists to fine-tune the steric and electronic properties of the molecule to achieve desired biological activities. researchgate.net

The synthesis of pyrazole derivatives has evolved from classical condensation reactions to more sophisticated methods, including microwave-assisted synthesis, multicomponent reactions, and transition-metal-catalyzed cross-couplings. pharmatutor.org These advancements have enabled the efficient and regioselective production of complex pyrazole-based compounds. google.com

Overview of Functionalized Pyrazole Systems in Research

The functionalization of the pyrazole core at its various positions (N1, C3, C4, and C5) gives rise to a vast library of derivatives with diverse properties. For instance, N-arylpyrazoles have been investigated for their sedative and analgesic properties. orientjchem.org The introduction of different substituents can modulate the compound's pharmacological profile, leading to activities such as antimicrobial, anti-inflammatory, antiviral, and anticancer effects. nih.gov

Research has shown that even subtle changes to the substituents on the pyrazole ring can lead to significant differences in biological activity, a concept central to structure-activity relationship (SAR) studies. pharmatutor.org This makes the exploration of novel functionalized pyrazoles a highly active area of research.

Contextualization of 4-Allyloxy-1-benzyl-1H-pyrazole within Heterocyclic Chemistry

4-Allyloxy-1-benzyl-1H-pyrazole is a specific example of a multi-functionalized pyrazole. Its structure combines several key features:

The Pyrazole Core: Provides a stable aromatic scaffold with inherent biological potential.

The 1-Benzyl Group: The benzyl (B1604629) group at the N1 position is a common substituent in medicinal chemistry and can influence the compound's lipophilicity and interactions with biological targets. The synthesis of 1-benzyl-1H-pyrazole derivatives is a key step in the preparation of more complex molecules, such as substituted pyrazolo[1,5-a]pyrimidines, which have been investigated as kinase modulators. google.com

The 4-Allyloxy Group: An ether linkage at the C4 position introduces conformational flexibility and potential hydrogen bond accepting capabilities. The allyl group itself is a reactive handle that can be used for further chemical modifications.

While specific research on 4-Allyloxy-1-benzyl-1H-pyrazole is not extensively documented in publicly available literature, its constituent parts suggest its potential as an intermediate in organic synthesis or as a candidate for biological screening. Its existence is noted in chemical supplier catalogs and at least one patent, indicating its relevance in synthetic applications. google.combldpharm.com

A plausible synthetic route to 4-Allyloxy-1-benzyl-1H-pyrazole would likely involve the synthesis of a 1-benzyl-1H-pyrazol-4-ol intermediate, followed by O-allylation. The synthesis of the pyrazole core can be achieved through various methods, a common one being the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. For the N-benzylated pyrazole, benzylhydrazine (B1204620) would be a key reagent.

Compound Data

Below are tables detailing some of the general properties of the core structures related to 4-Allyloxy-1-benzyl-1H-pyrazole.

Table 1: General Properties of the Pyrazole Scaffold

| Property | Description |

| Molecular Formula | C₃H₄N₂ |

| Structure | A five-membered aromatic heterocycle with two adjacent nitrogen atoms. |

| Reactivity | The N-atom at position 2 is basic and reactive towards electrophiles. The N-atom at position 1 can be deprotonated by a strong base. The C4 position is susceptible to electrophilic attack. researchgate.net |

| Biological Significance | Forms the core of many pharmaceuticals and biologically active compounds. nih.govpharmatutor.org |

Table 2: Properties of Key Functional Groups

| Functional Group | Description | Potential Influence on the Molecule |

| 1-Benzyl | A phenyl group attached via a methylene (B1212753) bridge. | Increases lipophilicity, can engage in pi-stacking interactions, and is a common feature in many bioactive molecules. |

| 4-Allyloxy | An allyl group linked to the pyrazole ring via an oxygen atom. | Introduces an ether linkage, which can act as a hydrogen bond acceptor. The terminal double bond of the allyl group provides a site for further chemical reactions. |

Structure

3D Structure

特性

IUPAC Name |

1-benzyl-4-prop-2-enoxypyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-2-8-16-13-9-14-15(11-13)10-12-6-4-3-5-7-12/h2-7,9,11H,1,8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLWJVOHJOZXSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CN(N=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Profiles of 4 Allyloxy 1 Benzyl 1h Pyrazole

Rearrangement Dynamics

The primary rearrangement observed for 4-allyloxy-1H-pyrazoles is the Claisen rearrangement, a well-established pericyclic reaction. This process involves the researchgate.netresearchgate.net-sigmatropic shift of the allyl group from the oxygen atom at the C4-position to the adjacent C5-position of the pyrazole (B372694) ring.

The thermal Claisen rearrangement of 4-allyloxy-1H-pyrazoles serves as a key step in the synthesis of more complex fused heterocyclic systems. semanticscholar.org Heating 4-allyloxy-1H-pyrazoles typically leads to the formation of 5-allyl-4-hydroxy-1H-pyrazoles. However, studies have noted that for the 1-benzyl substituted derivative, the thermal rearrangement to 3-allyl-1-benzyl-4-hydroxy-1H-pyrazole was not achieved, indicating that the substitution pattern on the pyrazole ring significantly influences the reaction's outcome. semanticscholar.org The rearrangement is a crucial prerequisite for subsequent reactions like ring-closing metathesis (RCM) that lead to diverse molecular architectures. semanticscholar.orgnih.gov

While thermal conditions are commonly employed for the Claisen rearrangement of allyloxy-pyrazoles, the literature on this specific substrate primarily focuses on the uncatalyzed thermal process as the initial step for more complex syntheses. Following the initial rearrangement, further transformations, such as double bond migration, are often catalyzed. For instance, ruthenium-hydride catalysts have been used to facilitate the migration of the double bond in the rearranged allyl group, a necessary step before subsequent O-allylation and ring-closing metathesis for the formation of certain heterocyclic systems. semanticscholar.org

Intramolecular Cyclization Reactions

Following the initial Claisen rearrangement, the resulting 5-allyl-4-hydroxypyrazole intermediate is a versatile platform for various intramolecular cyclization reactions, most notably ring-closing metathesis (RCM), to generate fused bicyclic systems.

Ring-closing metathesis (RCM) is a powerful and widely used reaction in organic synthesis to form cyclic compounds. organic-chemistry.org In the context of 4-Allyloxy-1-benzyl-1H-pyrazole chemistry, RCM is employed on diene precursors derived from the initial Claisen rearrangement product. After O-allylation of the hydroxyl group on the rearranged product, a diene suitable for RCM is formed. semanticscholar.orgnih.gov The choice of catalyst is critical for the success of the RCM reaction. The Grubbs second-generation catalyst has proven to be particularly effective for the RCM of 5-allyl-4-allyloxy-1H-pyrazoles, leading to the formation of pyrazole-fused heterocycles at room temperature. researchgate.netnih.gov

Table 1: Catalysts used in Ring-Closing Metathesis (RCM) of Allyloxypyrazole Derivatives

| Catalyst | Substrate Type | Outcome | Reference |

|---|---|---|---|

| Grubbs 2nd Generation | 5-allyl-4-allyloxy-1H-pyrazoles | Efficient RCM at room temperature to yield dihydrooxepino[3,2-c]pyrazoles. | researchgate.netnih.gov |

The synthesis of dihydropyrano[3,2-c]pyrazoles, which are pyrazole-fused six-membered heterocyclic rings, from 4-allyloxy-1H-pyrazoles involves a multi-step sequence. semanticscholar.org This synthetic route includes:

Claisen Rearrangement: Thermal rearrangement of the initial 4-allyloxy-1H-pyrazole.

Double Bond Migration: A ruthenium-hydride catalyzed isomerization to shift the double bond of the C5-allyl group.

O-allylation: Introduction of a second allyl group at the C4-hydroxyl function.

Ring-Closing Metathesis (RCM): The final step, where the diene undergoes cyclization, typically using a Grubbs second-generation catalyst, to form the dihydropyrano[3,2-c]pyrazole ring system. semanticscholar.orgresearchgate.net

This sequence allows for the construction of the 5,6-bicyclic system. semanticscholar.org

The synthesis of dihydrooxepino[3,2-c]pyrazoles, which contain a seven-membered ring fused to the pyrazole core, is achieved through a combination of Claisen rearrangement and RCM. nih.gov The general synthetic pathway is as follows:

Claisen Rearrangement: The 4-allyloxy-1H-pyrazole is heated to induce rearrangement, forming a 5-allyl-4-hydroxy-1H-pyrazole.

O-allylation: The hydroxyl group of the rearranged intermediate is allylated to create a diene.

Ring-Closing Metathesis (RCM): The resulting 5-allyl-4-allyloxy-1H-pyrazole is treated with a suitable catalyst, such as the Grubbs second-generation catalyst, to facilitate the RCM reaction. This cyclization yields the dihydrooxepino[3,2-c]pyrazole. researchgate.netnih.gov

Microwave-assisted RCM has also been explored, which can significantly reduce reaction times, although it may lead to mixtures of isomeric products due to double bond rearrangement. nih.gov

Table 2: RCM Reaction Conditions for Dihydrooxepino[3,2-c]pyrazole Synthesis

| Substrate | Catalyst (mol%) | Conditions | Time | Product | Reference |

|---|---|---|---|---|---|

| 5-allyl-4-allyloxy-1H-pyrazoles | Grubbs 2nd Gen. | Room Temperature | 3 hours | Dihydrooxepino[3,2-c]pyrazoles | nih.gov |

Interconversion of Functional Groups on the Pyrazole Scaffold

The functional groups on the 4-allyloxy-1-benzyl-1H-pyrazole scaffold can undergo various transformations, enabling the synthesis of a diverse range of derivatives. A key reaction is the Claisen rearrangement of the allyloxy group, a powerful tool for carbon-carbon bond formation.

The thermal Claisen rearrangement of 4-allyloxypyrazoles proceeds via a concerted nih.govnih.gov-sigmatropic rearrangement. organic-chemistry.orgresearchgate.netwikipedia.org This process typically involves heating the allyl ether, leading to the migration of the allyl group from the oxygen atom to the C5 position of the pyrazole ring, yielding a C-allylated pyrazol-5-one. The aromatic Claisen rearrangement is often followed by tautomerization to restore aromaticity where possible. organic-chemistry.org For instance, the Claisen rearrangement of a similar compound, 4-allyloxy-1-p-methoxybenzylpyrazole, has been reported as a key step in the synthesis of pyrazole-fused lactones. researchgate.net This transformation highlights the potential to convert the C-O bond of the ether into a C-C bond at a neighboring position, providing a pathway to novel pyrazole structures.

The general mechanism for the Claisen rearrangement involves a highly ordered, cyclic transition state, leading to a γ,δ-unsaturated carbonyl compound. organic-chemistry.orgwikipedia.org In the context of 4-allyloxy-1-benzyl-1H-pyrazole, this would result in the formation of 5-allyl-1-benzyl-1H-pyrazol-4(5H)-one.

Cross-Coupling Reactions at Pyrazole Ring Positions

To engage in cross-coupling reactions, the pyrazole ring of 4-allyloxy-1-benzyl-1H-pyrazole must first be functionalized with a suitable leaving group, typically a halogen. Halogenation of pyrazoles can be achieved using various reagents, such as N-halosuccinimides, to introduce a bromine or iodine atom at the C4 or C5 position, which can then serve as a handle for palladium-catalyzed cross-coupling reactions. beilstein-journals.org

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. nih.gov The reaction of a halogenated derivative of 4-allyloxy-1-benzyl-1H-pyrazole, for instance, 4-bromo-1-benzyl-1H-pyrazole, with an arylboronic acid would be expected to yield the corresponding 4-aryl-1-benzyl-1H-pyrazole.

Research on related systems has demonstrated the feasibility of this transformation. For example, the Suzuki-Miyaura coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids has been successfully achieved using the XPhos Pd G2 precatalyst. rsc.org Similarly, unprotected nitrogen-rich heterocycles, including pyrazoles, have been shown to undergo Suzuki-Miyaura coupling under specific conditions. nih.gov The reaction of 4-bromoanisole (B123540) with phenylboronic acid, a conceptually similar coupling, proceeds efficiently with various palladium catalysts. researchgate.net These findings suggest that a 4-halo-1-benzyl-1H-pyrazole derivative would be a viable substrate for Suzuki-Miyaura coupling.

Below is a representative data table for the Suzuki-Miyaura coupling of related halo-pyrazole systems.

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | 4-Bromo-1-trityl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 95 | researchgate.net |

| 2 | 3-Chloro-1-benzyl-1H-pyrazole | Phenylboronic acid | SPhos-Pd-G2 | K₃PO₄ | Dioxane/H₂O | 100 | High | nih.gov |

| 3 | 4-Bromo-3,5-dinitro-1H-pyrazole | 4-Methoxyphenylboronic acid | XPhos Pd G2 | K₂CO₃ | 1,4-Dioxane | 100 | 85 | rsc.org |

Heck-Mizoroki Reaction Studies

The Heck-Mizoroki reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, typically in the presence of a palladium catalyst and a base. clockss.org A halogenated derivative of 4-allyloxy-1-benzyl-1H-pyrazole, such as 4-iodo-1-benzyl-1H-pyrazole, could be coupled with various alkenes to introduce a vinyl group at the C4 position.

Studies on the Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles have shown that these compounds react with a variety of alkenes to yield the corresponding 4-alkenyl-1H-pyrazoles. clockss.org For instance, the reaction of 4-iodo-1-trityl-1H-pyrazole with styrene (B11656) has been investigated, though it resulted in low yields under the tested conditions. clockss.org However, increasing the catalyst and ligand amounts showed some improvement. The choice of the protecting group on the pyrazole nitrogen and the specific alkene partner are crucial for the success of the reaction.

The following table summarizes findings from Heck-Mizoroki reactions on related pyrazole substrates.

| Entry | Pyrazole Substrate | Alkene | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 4-Iodo-1-trityl-1H-pyrazole | Methyl acrylate | Pd(OAc)₂ | P(OEt)₃ | Et₃N | DMF | 80 | 95 | clockss.org |

| 2 | 4-Iodo-1-trityl-1H-pyrazole | Styrene | Pd(OAc)₂ | P(OEt)₃ | Et₃N | DMF | 80 | Low | clockss.org |

| 3 | 4-Iodo-1-benzyl-1H-pyrazole | Methyl acrylate | Pd(OAc)₂ | P(OEt)₃ | Et₃N | DMF | 80 | Modest | clockss.org |

Kumada-Tamao Coupling Applications

The Kumada-Tamao coupling reaction involves the cross-coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction offers an alternative route to C-C bond formation. A 4-halo-1-benzyl-1H-pyrazole derivative could potentially undergo Kumada-Tamao coupling with a Grignard reagent to introduce an alkyl or aryl group at the C4 position.

A hypothetical data table for the Kumada-Tamao coupling of a 4-halo-1-benzyl-1H-pyrazole is presented below, based on analogous reactions with other heteroaryl halides.

| Entry | Heteroaryl Halide | Grignard Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 4-Bromo-1-benzyl-1H-pyrazole (Hypothetical) | Phenylmagnesium bromide | Pd(dppf)Cl₂ | THF | rt to reflux | N/A | Analogous to nih.gov |

| 2 | 2-Bromopyridine | Ethylmagnesium bromide | Ni(dppp)Cl₂ | Ether | reflux | 97 | Analogous to wikipedia.org |

| 3 | 4-Bromoaniline | Methylmagnesium bromide | Pd(OAc)₂/t-BuXPhos | THF | rt | 95 | nih.gov |

Advanced Spectroscopic Characterization in Research for Structural Elucidation

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

High-field NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 4-Allyloxy-1-benzyl-1H-pyrazole. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed map of the hydrogen atoms within the molecule.

Benzyl (B1604629) Group: The five aromatic protons of the phenyl ring are expected to appear as a multiplet in the range of δ 7.20-7.40 ppm. The two benzylic protons (CH₂) attached to the pyrazole (B372694) nitrogen would typically resonate as a sharp singlet around δ 5.1-5.3 ppm. rsc.orgrsc.org

Pyrazole Ring: The two protons on the pyrazole ring at positions 3 and 5 are anticipated to appear as distinct singlets. Based on substituted pyrazoles, their chemical shifts would likely fall in the range of δ 7.5-7.7 ppm and δ 7.2-7.4 ppm, respectively. chemicalbook.comresearchgate.net

Allyloxy Group: The allyloxy substituent presents a characteristic set of signals. The two protons of the -O-CH₂- group would appear as a doublet around δ 4.5-4.6 ppm. The internal vinyl proton (-CH=) would be observed as a multiplet between δ 5.9-6.1 ppm. The two terminal vinyl protons (=CH₂) are diastereotopic and would resonate as two separate signals, likely a doublet of triplets or a multiplet, around δ 5.2-5.4 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom.

Benzyl Group: The benzylic carbon (CH₂) is expected around δ 52-55 ppm. The phenyl ring would show multiple signals in the aromatic region (δ 125-140 ppm), with the ipso-carbon (the one attached to the CH₂ group) appearing around δ 137-139 ppm. rsc.orgrsc.org

Pyrazole Ring: The carbon atoms of the pyrazole ring are expected in the aromatic region. C4, bearing the allyloxy group, would be shifted downfield. C3 and C5 would appear in the region of δ 130-150 ppm. researchgate.netchemicalbook.com

Allyloxy Group: The carbons of the allyl group would resonate with the -O-CH₂- carbon appearing around δ 69-71 ppm, the internal vinyl carbon (-CH=) at δ 132-134 ppm, and the terminal vinyl carbon (=CH₂) at δ 117-119 ppm.

Predicted ¹H NMR Data for 4-Allyloxy-1-benzyl-1H-pyrazole

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.5 - 7.7 | Singlet | 1H | H-3 or H-5 (Pyrazole) |

| ~ 7.2 - 7.4 | Multiplet | 6H | Ar-H (Benzyl) & H-5 or H-3 (Pyrazole) |

| ~ 5.9 - 6.1 | Multiplet | 1H | -O-CH₂-CH =CH₂ |

| ~ 5.2 - 5.4 | Multiplet | 2H | -O-CH₂-CH=CH₂ |

| ~ 5.1 - 5.3 | Singlet | 2H | N-CH₂ -Ph |

Predicted ¹³C NMR Data for 4-Allyloxy-1-benzyl-1H-pyrazole

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 155 - 158 | C-4 (Pyrazole, C-O) |

| ~ 137 - 139 | C-ipso (Benzyl) |

| ~ 135 - 138 | C-3 or C-5 (Pyrazole) |

| ~ 132 - 134 | -O-CH₂-CH =CH₂ |

| ~ 125 - 130 | Aromatic Carbons (Benzyl) & C-5 or C-3 (Pyrazole) |

| ~ 117 - 119 | -O-CH₂-CH=CH₂ |

| ~ 69 - 71 | -O-CH₂ -CH=CH₂ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a critical tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For 4-Allyloxy-1-benzyl-1H-pyrazole, with a molecular formula of C₁₃H₁₄N₂O, the calculated monoisotopic mass is 214.1106 g/mol . HRMS analysis would be expected to show a molecular ion peak ([M]⁺•) at or very near this value, confirming the elemental formula.

The fragmentation pattern observed in the mass spectrum provides further structural information. Key fragmentation pathways for this molecule would likely include:

Formation of the Benzyl Cation: A very common and stable fragment is the benzyl cation (C₇H₇⁺) at m/z 91, resulting from the cleavage of the N-CH₂ bond. This is often the base peak in the spectrum.

Loss of the Allyl Group: Cleavage of the ether bond can lead to the loss of the allyl radical (•C₃H₅), resulting in a fragment ion at m/z 173.

Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo characteristic fragmentation, often involving the loss of N₂ or HCN, leading to smaller fragment ions. researchgate.net

Predicted HRMS Fragmentation Data for 4-Allyloxy-1-benzyl-1H-pyrazole

| m/z | Proposed Fragment Ion |

|---|---|

| 214.1106 | [C₁₃H₁₄N₂O]⁺• (Molecular Ion) |

| 173.0715 | [M - C₃H₅]⁺ |

| 91.0548 | [C₇H₇]⁺ (Benzyl cation) |

| 77.0391 | [C₆H₅]⁺ (Phenyl cation) |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of 4-Allyloxy-1-benzyl-1H-pyrazole would exhibit several characteristic absorption bands.

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) are indicative of the C-H stretching vibrations of the benzyl and pyrazole rings.

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H stretching of the benzylic and allylic CH₂ groups.

C=C Stretch: A peak in the region of 1640-1650 cm⁻¹ would be attributed to the C=C stretching of the allyl group. Aromatic C=C stretching vibrations for the benzyl and pyrazole rings would appear in the 1450-1600 cm⁻¹ region. masterorganicchemistry.com

C-O-C Stretch: The ether linkage is characterized by a strong C-O stretching band. For an aryl-alkyl ether, this typically appears as a strong, prominent peak in the 1200-1275 cm⁻¹ (asymmetric stretch) and 1020-1075 cm⁻¹ (symmetric stretch) regions.

Out-of-Plane Bending: The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ "fingerprint" region. A monosubstituted benzene ring typically shows strong bands around 690-710 cm⁻¹ and 730-770 cm⁻¹.

Expected IR Absorption Bands for 4-Allyloxy-1-benzyl-1H-pyrazole

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3030 - 3100 | Aromatic C-H Stretch |

| 2850 - 2960 | Aliphatic C-H Stretch |

| 1640 - 1650 | Alkene C=C Stretch |

| 1450 - 1600 | Aromatic C=C and C=N Stretch |

| 1200 - 1275 | Asymmetric C-O-C Stretch (Ether) |

| 1020 - 1075 | Symmetric C-O-C Stretch (Ether) |

Chromatographic Techniques for Isomer Separation and Purity Assessment

Chromatographic methods are essential for verifying the purity of a synthesized compound and for separating it from any unreacted starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the purity of non-volatile organic compounds. For 4-Allyloxy-1-benzyl-1H-pyrazole, a reversed-phase HPLC method would likely be employed.

Stationary Phase: A C18 (octadecylsilyl) column is a standard choice for separating compounds of moderate polarity.

Mobile Phase: A gradient or isocratic mixture of water and an organic solvent like acetonitrile or methanol would be used for elution.

Detection: A UV detector set to a wavelength where the pyrazole or benzyl chromophores absorb strongly (e.g., ~254 nm) would allow for sensitive detection. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. A pure sample should ideally show a single, sharp, well-defined peak. acs.orgnih.gov

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can also be used for purity analysis. This technique separates compounds based on their boiling points and interactions with the stationary phase. It can be particularly effective in detecting and quantifying volatile impurities.

Synthesis and Research on Derivatives and Analogues of 4 Allyloxy 1 Benzyl 1h Pyrazole

Design Principles for Novel Pyrazole-Fused Heterocyclic Systems

The design of novel pyrazole-fused heterocyclic systems is a strategic endeavor in modern organic synthesis, aimed at creating structurally diverse molecules. Pyrazoles are considered "privileged structures" in medicinal chemistry, and their fusion with other heterocyclic rings often leads to compounds with enhanced properties.

Key design principles include:

Molecular Hybridization: This involves combining the pyrazole (B372694) core with other pharmacologically important heterocycles (like pyridine, pyrimidine, triazole, etc.) into a single molecule. The goal is to integrate the functionalities of both parent rings, potentially leading to synergistic effects.

Scaffold Hopping and Bioisosteric Replacement: The pyrazole ring can be used as a bioisostere for other aromatic systems, such as purines. Fusing the pyrazole ring, as seen in the development of pyrazolo[1,5-a]pyrimidines, creates a planar system that can mimic the structure of endogenous molecules and interact with biological targets.

Regiocontrol and Functionalization: The inherent reactivity of the pyrazole ring, with its distinct nitrogen and carbon atoms, allows for controlled functionalization. Strategic placement of substituents on the pyrazole core before cyclization dictates the final structure and properties of the fused system. For instance, pyrazole-4-carbaldehydes are versatile precursors for constructing a wide array of fused heterocycles.

Conformational Restriction: Fusing the pyrazole ring into a bicyclic or polycyclic system reduces the molecule's conformational flexibility. This rigidity can lock the molecule into a specific three-dimensional shape that is optimal for binding to a biological target, thereby increasing potency and selectivity.

Exploitation of Intramolecular Reactions: The design often leverages intramolecular cyclization reactions. Functional groups are strategically placed on the pyrazole scaffold to facilitate ring closure, forming the fused heterocyclic system. Reactions like intramolecular cycloadditions, condensations, and ring-closing metathesis are commonly employed.

Development of Dihydropyrano- and Dihydrooxepino-Pyrazole Derivatives

The fusion of pyran or oxepine rings to the pyrazole core creates dihydropyrano- and dihydrooxepino-pyrazole systems, respectively. These derivatives are of significant interest due to their prevalence in biologically active molecules.

Dihydropyrano[2,3-c]pyrazoles: The synthesis of dihydropyrano[2,3-c]pyrazole derivatives is often achieved through efficient one-pot, multi-component reactions (MCRs). A common and environmentally friendly approach involves the four-component reaction of an aldehyde, malononitrile, a hydrazine (B178648) derivative, and a β-ketoester like ethyl acetoacetate. This strategy offers high atom economy and operational simplicity. Various catalysts, including organocatalysts, nanocatalysts, and green solvents like water or ethylene glycol, have been employed to promote these reactions, often resulting in excellent yields and short reaction times.

The general mechanism involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclocondensation to form the fused pyranopyrazole scaffold.

Dihydrooxepino[3,2-c]pyrazoles: A novel approach for synthesizing pyrazole-fused seven-membered heterocycles, specifically dihydrooxepino[3,2-c]pyrazoles, has been developed starting from 4-allyloxy-1H-pyrazoles. This method combines a Claisen rearrangement with a subsequent ring-closing metathesis (RCM) reaction.

The key steps are:

O-Allylation: A 4-hydroxy-1H-pyrazole is treated with allyl bromide to yield the corresponding 4-allyloxy-1H-pyrazole.

Claisen Rearrangement: The 4-allyloxy-1H-pyrazole undergoes a thermal or microwave-assisted Claisen rearrangement to produce a mixture of C-allylated regioisomers, namely 5-allyl-4-hydroxy-1H-pyrazoles and 3-allyl-4-hydroxy-1H-pyrazoles.

Second O-Allylation: The resulting allyl-4-hydroxy-pyrazoles are subjected to another O-allylation to form di-allyl intermediates (e.g., 5-allyl-4-allyloxy-1H-pyrazoles).

Ring-Closing Metathesis (RCM): The di-allyl pyrazole is then treated with a ruthenium catalyst, such as a Grubbs catalyst, to facilitate the RCM reaction, which forms the seven-membered oxepine ring fused to the pyrazole core.

| Catalyst | Reaction Time (h) | Yield (%) of Dihydrooxepino[3,2-c]pyrazole | Reference |

| Grubbs 1st Generation | 24 | 41 | |

| Grubbs 2nd Generation | 3 | 74 | |

| Hoveyda-Grubbs 2nd Generation | 24 | 55 |

The choice of catalyst is crucial for the efficiency of the RCM step, with the Grubbs second-generation catalyst often providing the best yields under mild conditions.

Synthesis of Pyrazolo[1,5-a]pyridine Analogues

Pyrazolo[1,5-a]pyridines are another important class of fused heterocyclic compounds. Their synthesis can be achieved through various synthetic routes, often involving cycloaddition reactions. One prominent method is the [3+2] cycloaddition of N-aminopyridinium ylides with electron-deficient alkenes. This reaction, mediated by reagents like (diacetoxyiodo)benzene (PIDA), provides a regioselective pathway to multifunctionalized pyrazolo[1,5-a]pyridine structures under facile conditions.

Another established route involves the reaction of 3,5-diaminopyrazole derivatives with enaminones in glacial acetic acid under reflux, which yields the corresponding pyrazolo[1,5-a]pyrimidine products. While structurally distinct from pyrazolo[1,5-a]pyridines, this highlights the utility of substituted aminopyrazoles as key building blocks for related fused systems. The synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides has also been explored as a strategy to create analogues of biologically active compounds.

Exploration of N-Substituted Pyrazole Derivatives

Research has shown that modifying the N-substituent can significantly impact the biological activity of pyrazole derivatives. For example, in a study on pyrazole-based inhibitors, the introduction of different lipophilic moieties (e.g., methyl or phenyl groups) at the nitrogen atom resulted in a decrease in inhibitory activity compared to the unsubstituted analogue. Conversely, introducing substituents with acidic groups at this position can improve selectivity against certain biological targets.

The N-1 position is also a key site for introducing protecting groups, such as the trityl group, which can direct subsequent functionalization reactions before being removed. The benzyl (B1604629) group itself is a common N-substituent in synthetic chemistry, known for its stability and the possibility of removal via hydrogenolysis. The synthesis of 4-benzyl-1H-pyrazole can be achieved from benzylmalononitrile and hydrazine hydrate, followed by further chemical modifications.

Construction of Pyrazole-Triazole Hybrid Structures

The molecular hybridization of pyrazole and triazole rings has led to the development of novel compounds with interesting properties. A primary method for constructing these hybrids is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

A general synthetic route involves:

Preparation of Precursors: An alkyne-functionalized pyrazole and an azide-functionalized partner (or vice versa) are synthesized.

CuAAC Reaction: The two fragments are joined via the CuAAC reaction to form the 1,2,3-triazole linker between the pyrazole core and another moiety.

An alternative strategy utilizes triazenylpyrazoles as versatile intermediates. These compounds can serve as a source for pyrazolyl azides, which can then participate in CuAAC reactions. This approach allows for the facile N-functionalization of the pyrazole ring before the attachment of the triazole unit, enabling the synthesis of a diverse library of multi-substituted pyrazole-triazole hybrids.

Structure-Reactivity Relationship Studies in Derivative Synthesis

Structure-reactivity relationship (SRR) studies are essential for understanding how the molecular structure of pyrazole derivatives influences their chemical behavior and the outcome of synthetic transformations. These studies help in optimizing reaction conditions and designing more efficient synthetic routes.

Key observations in the synthesis of pyrazole derivatives include:

Influence of N-1 Substituent: The nature of the substituent on the pyrazole nitrogen can affect the reactivity of the ring. For instance, in cannabinoid receptor antagonists, a 2,4-dichlorophenyl substituent at the N-1 position was found to be a requirement for potent activity. This implies that the electronic and steric properties of the N-1 group can influence how the molecule interacts with reagents and catalysts.

Effect of Substituents at C-3, C-4, and C-5: The position and electronic nature of substituents on the carbon atoms of the pyrazole ring are critical. Electron-withdrawing or electron-donating groups can alter the nucleophilicity or electrophilicity of different positions on the ring, directing the course of a reaction. For example, the presence of a carboxamido group at the C-3 position and a para-substituted phenyl ring at the C-5 position were identified as important structural features for high antagonistic activity in a series of pyrazole derivatives.

Tautomerism: N-unsubstituted pyrazoles can exist in different tautomeric forms, which can influence their reactivity. The specific tautomer present under reaction conditions can determine the site of electrophilic or nucleophilic attack, affecting the regioselectivity of a reaction.

Steric Hindrance: Bulky substituents on the pyrazole ring can sterically hinder the approach of reagents to adjacent positions, thereby influencing the regiochemical outcome of a reaction. This is a critical consideration in the design of multi-step syntheses involving functionalization of the pyrazole core.

By systematically varying substituents and studying the resulting changes in reaction outcomes and yields, chemists can develop a predictive understanding of the structure-reactivity relationships governing these heterocyclic systems.

Role As a Key Intermediate in Complex Organic Synthesis

Precursor in the Synthesis of Natural Product Analogues (e.g., Withasomnine (B158684) Homologs)

The pyrazole (B372694) alkaloid withasomnine and its homologs are of significant interest due to their biological activities. The synthesis of these natural product analogues often relies on strategic modifications of a core pyrazole structure. While much of the foundational work has been detailed using the N-trityl analogue, 4-allyloxy-1H-tritylpyrazole, the N-benzyl protecting group is also utilized in these synthetic strategies. researchgate.net The N-benzyl group offers different stability and deprotection conditions, providing synthetic chemists with valuable flexibility.

The general synthetic approach involves the use of a 4-allyloxypyrazole as a key intermediate. researchgate.net This intermediate sets the stage for subsequent reactions to build the characteristic fused ring system of withasomnine and its derivatives. The synthesis of these complex molecules highlights the importance of the 4-allyloxy-1-benzyl-1H-pyrazole scaffold in providing the necessary functionality for advanced synthetic transformations.

Scaffold for Advanced Cascade Reaction Development

The structure of 4-Allyloxy-1-benzyl-1H-pyrazole is particularly well-suited for the development of sophisticated cascade reactions, which allow for the construction of multiple chemical bonds in a single synthetic operation. A prime example of this is the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. wikipedia.orgorganic-chemistry.org

Research on the closely related compound, 4-allyloxy-1-p-methoxybenzylpyrazole, demonstrates the utility of this scaffold. When subjected to thermal conditions, typically under microwave irradiation, this compound undergoes a regioselective Claisen rearrangement. The allyl group migrates from the oxygen atom at the 4-position to the carbon atom at the 5-position of the pyrazole ring, yielding the corresponding 5-allyl-4-hydroxypyrazole derivative in good yields. This rearrangement is a critical step in a cascade sequence that can be used to generate more complex heterocyclic systems. For instance, the resulting 5-allyl-4-hydroxypyrazole can be further functionalized and cyclized to create pyrazole-fused heterocycles, such as dihydropyrano[3,2-c]pyrazoles. researchgate.net This sequence, often involving a Claisen rearrangement followed by other transformations like ring-closing metathesis, showcases the power of the 4-allyloxypyrazole core in facilitating complex molecular construction. researchgate.net

| Reaction | Substrate | Key Transformation | Product Type |

| Claisen Rearrangement | 4-Allyloxy-1-aryl-1H-pyrazole | Regioselective tubitak.gov.trtubitak.gov.tr-sigmatropic rearrangement | 5-Allyl-4-hydroxy-1-aryl-1H-pyrazole |

| Cascade Reaction | 4-Allyloxy-1-aryl-1H-pyrazole | Claisen rearrangement, functionalization, ring-closing metathesis | Pyrazole-fused heterocycles |

Contribution to Heterocyclic Building Block Libraries

Heterocyclic compounds, particularly those containing the pyrazole nucleus, are of immense importance in medicinal chemistry and drug discovery. hilarispublisher.comnih.gov They form the core structure of numerous pharmacologically active compounds. 4-Allyloxy-1-benzyl-1H-pyrazole serves as a valuable building block for the generation of diverse libraries of heterocyclic compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Allyloxy-1-benzyl-1H-pyrazole, and how can reaction conditions be fine-tuned to improve yields?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclocondensation. For example, refluxing 4-amino-pyrazole derivatives with allyl halides or benzyl halides in absolute ethanol with glacial acetic acid as a catalyst (4–6 hours, 60–80°C) . Optimization involves adjusting molar ratios (e.g., 1:1.2 for benzyl chloride to pyrazole), solvent polarity (ethanol vs. DMF), and temperature to minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 4-Allyloxy-1-benzyl-1H-pyrazole?

- Methodology :

- NMR : Use - and -NMR to confirm allyloxy (-O-CH-CH=CH) and benzyl (-CH-CH) substituents. Key signals: ~δ 4.5–5.5 ppm for allyl protons, δ 5.2–5.5 ppm for benzyl CH .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions). For example, intermolecular H-bonds stabilize pyrazole rings, as seen in analogs like 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid .

- FT-IR : Identify carbonyl (C=O, ~1700 cm) and N–H stretching (3200–3400 cm) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on benzyl/allyl groups) influence the compound’s pharmacological activity?

- Methodology : Compare bioactivity data across analogs. For example:

- Antimicrobial activity : Fluorine or chlorine substituents on benzyl groups enhance activity against drug-resistant bacteria (MIC reduced by 50% in 4-fluorobenzyl analogs) .

- Anti-inflammatory activity : Electron-withdrawing groups (e.g., -NO) on the allyloxy chain reduce COX-2 inhibition efficacy by 30% compared to electron-donating groups (-OCH) .

- Table :

| Substituent | Position | Bioactivity (IC, μM) | Source |

|---|---|---|---|

| -Cl | para | 12.3 (Antimicrobial) | |

| -OCH | meta | 8.7 (Anti-inflammatory) |

Q. How can computational methods resolve contradictions in experimental data (e.g., variable binding affinities in molecular docking studies)?

- Methodology :

- Perform DFT calculations (B3LYP/6-311++G**) to optimize geometry and calculate electrostatic potential maps. Compare with X-ray data to validate conformers .

- Use molecular dynamics (MD) simulations (AMBER/CHARMM) to assess protein-ligand stability. For example, MD of 4-Allyloxy-1-benzyl-1H-pyrazole with CYP450 isoforms explains metabolic stability variations .

- Address discrepancies by cross-referencing with experimental IC values and adjusting force field parameters .

Q. What role do non-covalent interactions (e.g., hydrogen bonds, π-stacking) play in the compound’s stability and target binding?

- Methodology :

- Analyze crystal structures to identify H-bond donors/acceptors. In 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid, N–H···O bonds (2.8–3.0 Å) stabilize the lattice .

- Use Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions (e.g., 40% H-bonding, 25% van der Waals) .

- In silico mutagenesis (Rosetta) identifies critical residues for π-stacking (e.g., Phe360 in kinase targets) .

Experimental Design & Data Analysis

Q. How to design assays for evaluating the compound’s metabolic stability in vitro?

- Methodology :

- Microsomal incubation : Incubate with liver microsomes (human/rat) and NADPH. Monitor depletion via LC-MS/MS at 0, 15, 30, 60 min. Calculate t using first-order kinetics .

- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC; CYP2D6: AMMC) to measure IC shifts .

Q. What strategies mitigate synthetic byproducts (e.g., regioisomers) during pyrazole ring formation?

- Methodology :

- Temperature control : Lower reaction temperatures (0–5°C) favor kinetically controlled regioisomers (e.g., 1,4-disubstituted vs. 1,5-) .

- Catalyst screening : Pd(OAc)/Xantphos improves regioselectivity (90:10 ratio) in Suzuki couplings for benzyl group introduction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。